4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with acetone in the presence of a catalyst to form the imidazole ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-dihydro-1H-imidazole: Similar in structure but lacks the dimethyl groups.
4,5-dimethyl-1H-imidazole: Similar but without the phenyl group.
2-phenylimidazole: Lacks the dihydro and dimethyl groups
Uniqueness
4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of both dimethyl and phenyl groups, which can enhance its chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and potential modifications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) |
InChI Key |
BNWUIGIZEYSEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=C(N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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